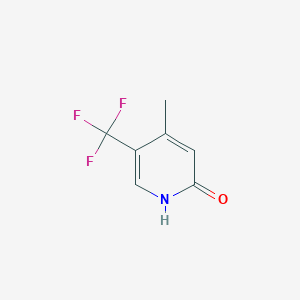

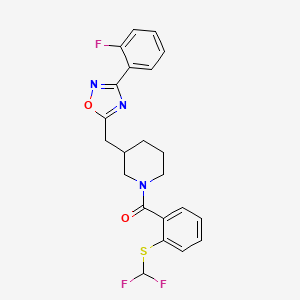

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Enzymatic Hydrolysis and Ultrasound Application

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate has been studied in the context of enzymatic hydrolysis. The use of ultrasound bath with enzymes like PCL, PLE, and CRL has been found to decrease the reaction time of enzymatic hydrolysis without significantly altering the yield or enantiomeric excess of reaction products. This illustrates the compound's utility in speeding up chemical reactions while maintaining efficiency (Ribeiro et al., 2001).

Reaction with Cyclic Ethers and Acetals

Research has shown that ethyl 3,3-difluoro-2-methylpropenoate, a closely related compound, forms adducts with tetrahydrofuran and 1,3-dioxolanes under free radical conditions. This indicates potential for the similar reactivity of ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate in forming adducts, offering insights into its reactive nature and applications in synthesis (Bumgardner & Burgess, 2000).

Chemo-enzymatic Synthesis Routes

Ethyl 3-hydroxy-3-phenylpropanoate, a compound similar to Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate, has been used in the chemo-enzymatic synthesis of chiral compounds. It serves as a precursor in the enzymatic preparation of optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, which are antidepressant drugs. This demonstrates the potential of Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate in the synthesis of medically significant molecules (Zhao et al., 2014).

Asymmetric Reduction and Biocatalysis

The compound has been involved in studies focusing on asymmetric reduction using transition metal–diphoshine complexes or whole cells of non-conventional yeasts. Such research highlights its role in the synthesis of enriched ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate, a chiral side chain of Taxol (Rimoldi et al., 2011).

Palladium-catalyzed Hydroesterification

Ethyl 3-phenylpropanoate, structurally related to the compound , was synthesized using palladium-catalyzed hydroesterification. This showcases the utility of Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate in similar synthesis processes, highlighting its versatility in chemical reactions (Deng et al., 2022).

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

The exact mode of action of Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other structurally related compounds .

Biochemical Pathways

One study suggests that similar compounds may inhibit arogenate dehydratase, a key enzyme in the phenylalanine biosynthesis pathway .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3452±420 °C and a density of 1248±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

特性

IUPAC Name |

ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-16-10(15)9(14)11(12,13)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBWHAAEZOWYOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B2923378.png)

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923382.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)

![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)